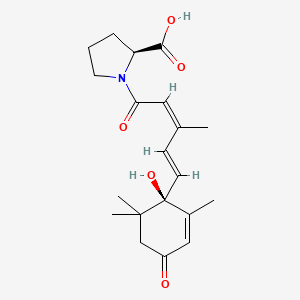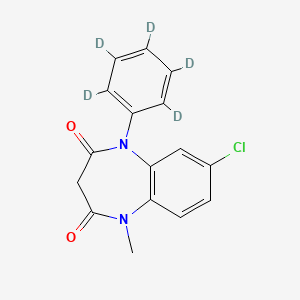
Clobazam-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clobazam-d5 is a deuterated form of clobazam, a benzodiazepine derivative used primarily as an anticonvulsant and anxiolytic. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. Clobazam itself has been widely used in the treatment of epilepsy and anxiety disorders due to its efficacy and relatively favorable side-effect profile .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Clobazam-d5 involves the incorporation of deuterium atoms into the clobazam molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogen-deuterium exchange reaction, where clobazam is treated with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography and mass spectrometry are used to confirm the incorporation of deuterium atoms and to ensure the quality of the compound .
化学反応の分析
Types of Reactions
Clobazam-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Halogenation and other substitution reactions can modify the benzodiazepine ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-oxide this compound, reduced this compound, and halogenated this compound .
科学的研究の応用
Clobazam-d5 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of clobazam.
Biology: Employed in biological studies to understand the pharmacokinetics and pharmacodynamics of clobazam.
Medicine: Utilized in clinical research to investigate the efficacy and safety of clobazam in treating various neurological disorders.
Industry: Applied in the pharmaceutical industry for the development of new benzodiazepine derivatives and for quality control purposes
作用機序
Clobazam-d5 exerts its effects by enhancing the inhibitory action of gamma-aminobutyric acid (GABA) at the GABA-A receptors in the central nervous system. This leads to increased chloride ion conductance, resulting in hyperpolarization and stabilization of neuronal membranes. The molecular targets include the alpha-2 and gamma-2 subunits of the GABA-A receptor, which mediate the anxiolytic and anticonvulsant effects of the compound .
類似化合物との比較
Similar Compounds
Clonazepam: Another benzodiazepine with anticonvulsant properties.
Diazepam: Widely used for its anxiolytic and muscle relaxant effects.
Lorazepam: Known for its sedative and anxiolytic properties.
Uniqueness of Clobazam-d5
This compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways and improve the stability of the compound, providing more accurate and reliable data in scientific research .
特性
分子式 |
C16H13ClN2O2 |
|---|---|
分子量 |
305.77 g/mol |
IUPAC名 |
7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-18-13-8-7-11(17)9-14(13)19(16(21)10-15(18)20)12-5-3-2-4-6-12/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D |
InChIキー |
CXOXHMZGEKVPMT-VIQYUKPQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=O)N(C3=C2C=C(C=C3)Cl)C)[2H])[2H] |
正規SMILES |
CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)
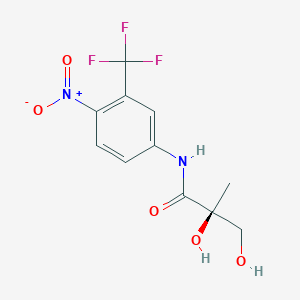
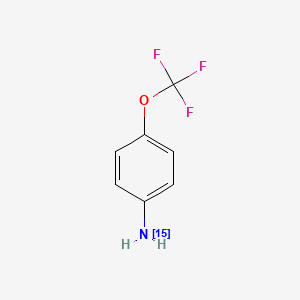
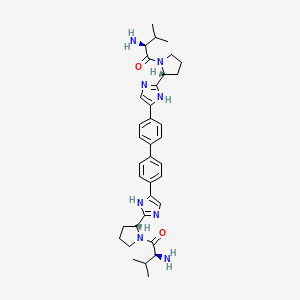

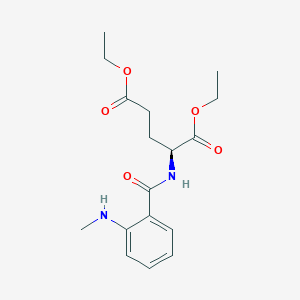
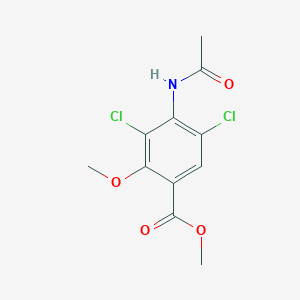
![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
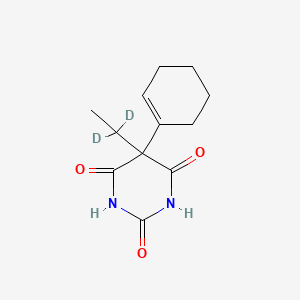
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)

